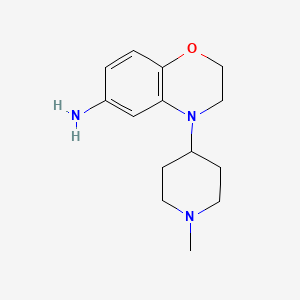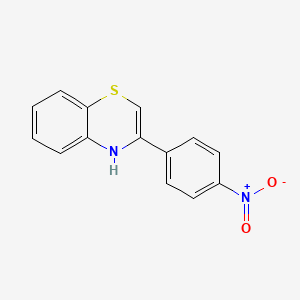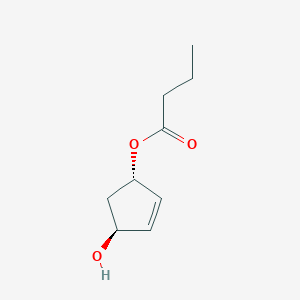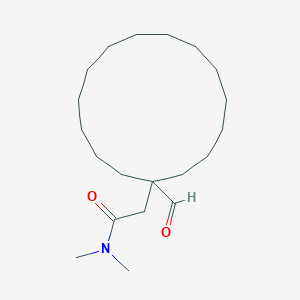![molecular formula C51H33N3 B14225188 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine CAS No. 792924-35-7](/img/structure/B14225188.png)
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three phenyl groups, each further substituted with naphthyl groups. Its intricate structure makes it a valuable material in organic electronics and optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclotrimerization of nitriles in the presence of a suitable catalyst. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenyl or naphthyl rings.
Aplicaciones Científicas De Investigación
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electronic properties
Mecanismo De Acción
The mechanism by which 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine exerts its effects involves interactions with various molecular targets. Its triazine core can participate in electron transfer processes, while the phenyl and naphthyl groups can engage in π-π stacking interactions. These properties make it an effective material in electronic applications, where it can facilitate charge transport and improve device performance .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-Tris[2-naphthyl(phenyl)amino]triphenylamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another compound used in organic electronics.
Uniqueness
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine stands out due to its triazine core, which provides unique electronic properties not found in similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry .
Propiedades
Número CAS |
792924-35-7 |
|---|---|
Fórmula molecular |
C51H33N3 |
Peso molecular |
687.8 g/mol |
Nombre IUPAC |
2,4,6-tris(4-naphthalen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N3/c1-4-10-43-31-46(28-19-34(43)7-1)37-13-22-40(23-14-37)49-52-50(41-24-15-38(16-25-41)47-29-20-35-8-2-5-11-44(35)32-47)54-51(53-49)42-26-17-39(18-27-42)48-30-21-36-9-3-6-12-45(36)33-48/h1-33H |
Clave InChI |
DNFJJAGXAJRIJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6)C8=CC=C(C=C8)C9=CC1=CC=CC=C1C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)

![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)




![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
